molecular formula C20H17FN2O5S B300667 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300667
M. Wt: 416.4 g/mol
InChI Key: JFKKNCIHAKQOAN-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as FFA4 agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-obesity effects.

Mechanism of Action

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist acts by binding to the free fatty acid receptor 4 (5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione), which is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, intestine, and immune cells. 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist activates 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione signaling pathways, which leads to the activation of downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways regulate various cellular processes, including inflammation, glucose metabolism, and lipid metabolism.
Biochemical and Physiological Effects:
5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has also been found to improve glucose metabolism and insulin sensitivity by increasing glucose uptake and reducing gluconeogenesis in animal models of diabetes. In addition, 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has been shown to reduce body weight and improve lipid metabolism by increasing energy expenditure and reducing lipid accumulation in animal models of obesity.

Advantages and Limitations for Lab Experiments

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has several advantages for lab experiments. It has been extensively studied in animal models, and its mechanism of action is well understood. 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist is also selective for 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, which reduces the risk of off-target effects. However, 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. In addition, 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has not been extensively studied in humans, and its safety and efficacy in humans are unknown.

Future Directions

For the study of 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist include investigating its safety and efficacy in humans, developing new 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonists with improved properties, and exploring its role in other diseases.

Synthesis Methods

The synthesis of 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist involves the reaction of 5-(4-Fluorophenyl)-2-furylmethylene) malononitrile with 2-(4-morpholinyl)-2-oxoethylamine and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of the product is high.

Scientific Research Applications

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-diabetic, and anti-obesity effects. 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has been shown to reduce inflammation in animal models of inflammatory bowel disease, asthma, and rheumatoid arthritis. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

properties

Product Name

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17FN2O5S

Molecular Weight

416.4 g/mol

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H17FN2O5S/c21-14-3-1-13(2-4-14)16-6-5-15(28-16)11-17-19(25)23(20(26)29-17)12-18(24)22-7-9-27-10-8-22/h1-6,11H,7-10,12H2/b17-11-

InChI Key

JFKKNCIHAKQOAN-BOPFTXTBSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.